Enhanced Lipophilicity vs. N1-Methyl Analog
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide exhibits a computed XLogP3-AA value of 0.9, which is 1.6 log units higher than the -0.7 value computed for its closest analog, 5-amino-1-methyl-1H-pyrazole-4-carboxamide [1][2]. This difference indicates a >40-fold higher predicted octanol-water partition coefficient for the benzyl derivative, suggesting significantly enhanced membrane permeability [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 5-amino-1-methyl-1H-pyrazole-4-carboxamide, -0.7 |
| Quantified Difference | +1.6 log units (equivalent to >40-fold difference in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem (standardized computational model) |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion, blood-brain barrier penetration, and metabolic stability, making the benzyl derivative a preferred choice for projects requiring enhanced cellular uptake or CNS target engagement.
- [1] PubChem. (2025). 5-amino-1-benzyl-1H-pyrazole-4-carboxamide (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8024282 View Source
- [2] PubChem. (2025). 5-amino-1-methyl-1H-pyrazole-4-carboxamide (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/265696 View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
